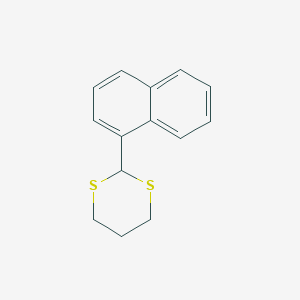

2-(Naphthalen-1-yl)-1,3-dithiane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57009-77-5 |

|---|---|

Molecular Formula |

C14H14S2 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1,3-dithiane |

InChI |

InChI=1S/C14H14S2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2 |

InChI Key |

ZKKDVLOFLUTRAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Contextualization Within the Evolution of 1,3 Dithiane Chemistry in Academic Research

The chemistry of 1,3-dithianes represents a cornerstone of modern synthetic strategy, primarily through the concept of "umpolung," or polarity inversion. ddugu.ac.inwikipedia.org Introduced and developed by E.J. Corey and Dieter Seebach, this principle fundamentally altered the way chemists approach the synthesis of complex molecules. wikipedia.orgwikipedia.org Normally, the carbon atom of a carbonyl group is electrophilic, meaning it reacts with nucleophiles. The Corey-Seebach reaction allows for a reversal of this intrinsic reactivity. wikipedia.orgorganic-chemistry.org

The process begins with the conversion of an aldehyde into a cyclic thioacetal, specifically a 1,3-dithiane (B146892), by reacting it with 1,3-propanedithiol (B87085) under acidic conditions. scribd.comorganic-chemistry.org The key feature of the resulting 1,3-dithiane is the acidity of the hydrogen atom at the C2 position (the carbon atom derived from the original carbonyl group). youtube.com This proton can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion (a 2-lithio-1,3-dithiane). wikipedia.orgorganic-chemistry.org The stability of this carbanion is attributed to the presence of the two sulfur atoms, which can delocalize the negative charge through the use of their d-orbitals and the polarizability of the C-S bonds. organic-chemistry.orgyoutube.com

This lithiated dithiane acts as a masked acyl anion, a potent nucleophile that can attack a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgjk-sci.com This C-C bond-forming reaction is the crux of the dithiane's utility. uwindsor.ca Following the reaction with an electrophile, the dithiane group can be hydrolyzed, typically using reagents like mercury(II) oxide, to regenerate a carbonyl group. wikipedia.org This two-step sequence effectively achieves a nucleophilic acylation, allowing for the synthesis of ketones, α-hydroxy ketones, and 1,2-diketones—structures that are often challenging to obtain through traditional methods like aldol (B89426) additions. wikipedia.orgorganic-chemistry.orgjk-sci.com The high stability of the 1,3-dithiane group to both acidic and basic conditions also makes it an excellent protecting group for carbonyls during multi-step syntheses. organic-chemistry.orgasianpubs.org

Significance of Naphthalene Substituted Scaffolds in Modern Synthetic Methodologies

The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a versatile and valuable scaffold in medicinal chemistry and drug discovery. pharmaguideline.comresearchgate.net Its rigid, planar structure and lipophilic nature allow it to interact effectively with biological targets, while its extended π-system provides unique electronic properties. Naphthalene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govijpsjournal.comekb.eg

The therapeutic potential of naphthalene-based compounds is underscored by the number of FDA-approved drugs that incorporate this scaffold. nih.govekb.eg Examples include:

Nafcillin: An antibiotic. ekb.eg

Terbinafine: An antifungal agent. ekb.eg

Propranolol: A beta-blocker used to treat hypertension. ekb.eg

Naproxen: A widely used nonsteroidal anti-inflammatory drug (NSAID). ekb.eg

Bedaquiline: An antitubercular agent. nih.gov

The biological activity is often linked to the metabolites of naphthalene, such as epoxides and naphthoquinones, which can interact with cellular proteins. researchgate.netnih.gov The ability to functionalize the naphthalene core at various positions allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profile of a lead compound to optimize potency and reduce side effects. researchgate.netnih.gov This makes the naphthalene nucleus a privileged and highly sought-after platform in the design of new therapeutic agents. researchgate.net

Overview of the Compound S Strategic Utility As a Synthetic Intermediate

Thioacetalization Reactions of Naphthaldehydes

The most common method for synthesizing this compound is the reaction of 1-naphthaldehyde with 1,3-propanedithiol. organic-chemistry.org This reaction, known as thioacetalization, is typically catalyzed by an acid. organic-chemistry.org The choice of catalyst can significantly influence the reaction's efficiency, yield, and environmental impact.

Brønsted Acid Catalysis for 1,3-Dithiane (B146892) Formation

Brønsted acids are frequently employed as catalysts for the formation of 1,3-dithianes. organic-chemistry.org These proton-donating acids facilitate the reaction between the carbonyl compound and the dithiol. organic-chemistry.org A variety of Brønsted acids have been shown to be effective, including p-toluenesulfonic acid and perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.org The use of a water-stable Brønsted acidic ionic liquid with an alkane sulfonic acid has also been reported to be a mild and chemoselective method for the thioacetalization of aldehydes, resulting in high yields and short reaction times. organic-chemistry.org

In a specific example, the synthesis of this compound was achieved using tungstate (B81510) sulfuric acid as a recyclable and green catalyst under solvent-free conditions, yielding the product in high amounts. researchgate.net This highlights the potential of solid acid catalysts in promoting efficient and environmentally benign synthetic procedures.

Lewis Acid Catalysis in 1,3-Dithiane Synthesis

Lewis acids are also effective catalysts for the synthesis of 1,3-dithianes from carbonyl compounds. organic-chemistry.org These electron-pair acceptors can activate the carbonyl group, making it more susceptible to nucleophilic attack by the dithiol. organic-chemistry.orguwindsor.ca A range of Lewis acids, including boron trifluoride etherate, yttrium triflate, and hafnium trifluoromethanesulfonate (B1224126), have been successfully used for this purpose. organic-chemistry.orgorgsyn.org

For instance, yttrium triflate has been used as a catalyst for the conversion of carbonyl compounds into their corresponding dithiane derivatives with 1,3-propanedithiol. organic-chemistry.org This method offers high chemoselectivity for the protection of aldehydes. organic-chemistry.org Similarly, hafnium trifluoromethanesulfonate has been shown to be an efficient catalyst for the thioacetalization of various carbonyl compounds, including aromatic aldehydes, under mild conditions that tolerate sensitive functional groups. organic-chemistry.org

| Catalyst Type | Catalyst Example | Key Features |

| Brønsted Acid | p-Toluenesulfonic acid | Versatile, short reaction times, excellent yields. organic-chemistry.org |

| Brønsted Acid | Perchloric acid on silica gel | Efficient, reusable, solvent-free conditions. organic-chemistry.org |

| Brønsted Acid | Tungstate sulfuric acid | Recyclable, green catalyst, high yields. researchgate.net |

| Lewis Acid | Yttrium triflate | High chemoselectivity for aldehydes. organic-chemistry.org |

| Lewis Acid | Hafnium trifluoromethanesulfonate | Mild conditions, tolerates sensitive functional groups. organic-chemistry.org |

| Lewis Acid | Boron trifluoride etherate | Commonly used for dithiane formation. orgsyn.org |

Heterogeneous Catalysis Approaches (e.g., Sulfamic Acid-Functionalized Nanoparticles)

In recent years, heterogeneous catalysts have gained significant attention due to their ease of recovery and reusability, which aligns with the principles of green chemistry. Sulfamic acid-functionalized magnetic nanoparticles (MNPs-SA) have emerged as a promising heterogeneous catalyst for various organic transformations, including thioacetalization. srce.hrresearchgate.net

These nanocatalysts are prepared by functionalizing magnetic nanoparticles, such as Fe3O4, with sulfamic acid. srce.hr The resulting material combines the catalytic activity of the acid with the magnetic properties of the nanoparticles, allowing for simple separation from the reaction mixture using an external magnet. srce.hrresearchgate.net The synthesis of these nanoparticles typically involves co-precipitation of iron salts followed by surface modification with a silane (B1218182) coupling agent and subsequent reaction with chlorosulfonic acid. srce.hr

The catalytic activity of sulfamic acid-functionalized nanoparticles has been demonstrated in the synthesis of 1,3-dithiolanes and 1,3-dithianes, although specific examples for this compound are not explicitly detailed in the provided search results. However, the general applicability of these catalysts to the thioacetalization of aromatic aldehydes suggests their potential for this specific synthesis. srce.hr

Catalyst-Free Conditions for Dithioacetalization

While catalysis is generally employed to facilitate dithioacetalization, some methods have been developed that proceed under catalyst-free conditions. These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as high temperature or the use of specialized reagents.

One notable example is the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless and non-thiolic equivalent of 1,3-propanedithiol. organic-chemistry.org This reagent can undergo thioacetalization with various aldehydes and ketones in water, catalyzed by p-dodecylbenzenesulfonic acid, but the core transformation does not always require a strong acid catalyst in the traditional sense. organic-chemistry.org

Advanced and Green Synthetic Approaches

The development of more sustainable and environmentally friendly synthetic methods is a major focus in modern organic chemistry. This includes the use of solvent-free reaction conditions and the design of recyclable catalysts.

Solvent-Free Methods in 1,3-Dithiane Synthesis

Solvent-free or "neat" reaction conditions offer several advantages, including reduced waste generation, lower costs, and often, enhanced reaction rates. researchgate.net The synthesis of this compound has been successfully achieved under solvent-free conditions using tungstate sulfuric acid as a catalyst. researchgate.net In this method, the reactants are simply mixed and ground together at room temperature or heated, leading to high yields of the desired product in a short amount of time. researchgate.net

Another example of a solvent-free approach involves the use of perchloric acid adsorbed on silica gel (HClO4-SiO2) as a catalyst. organic-chemistry.org This method allows for the efficient formation of 1,3-dithianes at room temperature without the need for a solvent. organic-chemistry.org The catalyst is also reusable, further enhancing the green credentials of this procedure. organic-chemistry.org

| Method | Catalyst | Conditions | Advantages |

| Grinding | Tungstate sulfuric acid | Room temperature | Environmentally benign, simple work-up. researchgate.net |

| Thermal | Tungstate sulfuric acid | 80°C | High yields, short reaction times. researchgate.net |

| Stirring | Perchloric acid on silica gel | Room temperature | Reusable catalyst, efficient. organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While a specific protocol dedicated exclusively to the microwave-assisted synthesis of this compound is not extensively documented in dedicated studies, the principles of microwave-assisted thioacetalization are well-established for a wide range of aldehydes.

The general procedure involves mixing the aldehyde (1-naphthaldehyde), the thiol (1,3-propanedithiol), and a catalytic amount of a solid-supported acid or a Lewis acid in a suitable solvent or under solvent-free conditions. The mixture is then subjected to microwave irradiation. The high-efficiency energy transfer of microwaves can significantly reduce the activation energy barrier of the reaction, facilitating the rapid formation of the dithiane ring. This method avoids the prolonged heating often required in conventional methods, which can lead to the degradation of sensitive substrates or products.

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. rsc.org Acidic ionic liquids, in particular, have proven to be highly effective and reusable catalysts for the thioacetalization of aldehydes. ionike.comresearcher.life

The synthesis of this compound can be efficiently conducted using a catalytic amount of a water-stable Brønsted acidic ionic liquid. organic-chemistry.org In a typical reaction, 1-naphthaldehyde and 1,3-propanedithiol are stirred in the presence of the ionic liquid, often under solvent-free conditions. The ionic liquid acts as both the catalyst and the reaction medium, facilitating the separation and recycling of the catalyst. This approach offers mild reaction conditions, short reaction times, and high chemoselectivity for aldehydes over ketones. organic-chemistry.org The use of imidazolium-based ionic liquids with acidic functional groups is a common strategy. mdpi.com

The table below showcases the efficiency of an acidic ionic liquid catalyst in the thioacetalization of various aldehydes, demonstrating the general applicability of this method for synthesizing compounds like this compound.

Table 1: Thioacetalization of Various Aldehydes Using a Brønsted Acidic Ionic Liquid Catalyst

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 2-Phenyl-1,3-dithiane (B1581651) | 15 | 95 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-dithiane | 20 | 96 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dithiane | 25 | 94 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-dithiane | 15 | 95 |

| Cinnamaldehyde | 2-Styryl-1,3-dithiane | 30 | 92 |

| Heptanal | 2-Hexyl-1,3-dithiane | 10 | 98 |

This table is illustrative of the general reaction and based on data for various aldehydes. organic-chemistry.org

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods to synthesize derivatives of this compound is of significant interest, as it allows for the creation of complex chiral molecules. These approaches focus on controlling the formation of new stereocenters during the synthesis.

Diastereoselective Approaches

Diastereoselective synthesis of 2-substituted-1,3-dithiane derivatives is typically achieved by reacting a chiral substrate that contains a dithiane moiety with an electrophile, or by using a chiral auxiliary attached to the dithiane ring. The inherent stereochemistry of the starting material directs the formation of the new stereocenter with a specific configuration.

One common strategy involves the deprotonation of a 2-substituted-1,3-dithiane with a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane intermediate. acs.org If the starting dithiane already possesses a stereocenter, its reaction with an electrophile can proceed with high diastereoselectivity. For instance, the addition of a lithiated dithiane derived from a chiral aldehyde to another prochiral electrophile can result in one diastereomer being formed preferentially.

Another approach involves the reaction of the anion of 1,3-dithiane 1,3-dioxide with aromatic aldehydes, which has been shown to proceed with high diastereoselectivity under conditions of equilibrium control. acs.org This method provides a pathway to diastereomerically enriched 1,3-dithiane derivatives functionalized at the 2-position.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For 1,3-dithiane derivatives, this is often accomplished using chiral catalysts, such as organocatalysts or transition-metal complexes.

A notable organocatalytic method involves the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes, catalyzed by a chiral thiourea-based bifunctional catalyst. rsc.org This reaction proceeds under mild conditions and can produce γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (ee). rsc.org By choosing the appropriate starting materials, this methodology can be adapted to generate chiral dithiane derivatives.

The table below presents results from an organocatalytic Michael addition of a 2-carboxythioester-1,3-dithiane to various nitroalkenes, highlighting the high levels of enantioselectivity that can be achieved.

Table 2: Organocatalytic Enantioselective Addition of 2-Carboxythioester-1,3-dithiane to Nitroalkenes

| Nitroalkene | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| β-Nitrostyrene | Cinchona-derived Thiourea | Toluene | 65 | 87 |

| (E)-1-Nitro-4-chlorostyrene | Cinchona-derived Thiourea | Toluene | 75 | 92 |

| (E)-1-Nitro-4-methylstyrene | Cinchona-derived Thiourea | Toluene | 68 | 85 |

| (E)-1-Nitro-2-chlorostyrene | Cinchona-derived Thiourea | Toluene | 70 | 89 |

| (E)-1-(2-Naphthyl)-2-nitroethene | Cinchona-derived Thiourea | Toluene | 72 | 90 |

Data adapted from a study on the stereoselective reaction of 2-carboxythioesters-1,3-dithiane. rsc.org

Additionally, transition-metal catalysis offers powerful tools for enantioselective functionalization. For example, iridium-catalyzed allylic substitution has been successfully applied to the enantioselective α-functionalization of 1,3-dithianes, providing another route to chiral derivatives. acs.org

Nucleophilic Reactivity of 2-Lithio-1,3-dithiane Species

The acidic proton at the C2 position of this compound can be readily removed by a strong base to generate a nucleophilic 2-lithio-1,3-dithiane species. This carbanion is stabilized by the adjacent sulfur atoms and the aromatic naphthalene ring, making it a powerful tool for the formation of new carbon-carbon bonds.

Deprotonation Strategies with Organolithium Reagents

The generation of the key 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane intermediate is typically achieved through deprotonation using a strong organolithium base. nih.gov The most commonly employed reagent for this transformation is n-butyllithium (n-BuLi). researchgate.netyoutube.com The reaction is generally performed in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to -20 °C) to ensure the stability of the resulting organolithium species and to control the reaction rate. researchgate.net

The selection of the organolithium reagent and reaction conditions is crucial for efficient deprotonation while avoiding undesirable side reactions. While n-butyllithium is widely used, other organolithium reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) can also be employed, sometimes offering advantages in terms of reactivity or selectivity. organicchemistrydata.org The use of hindered amide bases like lithium diisopropylamide (LDA) can also be a viable strategy, particularly when the substrate is sensitive to nucleophilic attack by the organolithium reagent itself. organicchemistrydata.org The successful formation of the lithiated species sets the stage for a variety of subsequent carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

The 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane anion is a potent nucleophile that readily participates in a range of reactions with various electrophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental to the synthetic utility of dithiane-based umpolung chemistry.

One of the most straightforward applications of the lithiated dithiane is its reaction with alkyl halides. This SN2 reaction allows for the introduction of a wide variety of alkyl groups at the C2 position. youtube.com The reaction typically proceeds by adding the alkyl halide to the pre-formed solution of 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane at low temperature, followed by allowing the reaction mixture to warm to room temperature.

For instance, the reaction with primary alkyl halides, such as methyl iodide or ethyl bromide, proceeds efficiently to yield the corresponding 2-alkyl-2-(naphthalen-1-yl)-1,3-dithiane derivatives. youtube.com While alkyl halides are common electrophiles, arenesulfonates of primary alcohols have also been shown to be effective alkylating agents for 2-lithio-1,3-dithiane derivatives, providing high yields of the 2-alkyl products. organic-chemistry.orgorganic-chemistry.org

| Entry | Alkylating Agent | Product | Yield (%) |

| 1 | Methyl Iodide | 2-Methyl-2-(naphthalen-1-yl)-1,3-dithiane | High |

| 2 | Ethyl Bromide | 2-Ethyl-2-(naphthalen-1-yl)-1,3-dithiane | High |

| 3 | Benzyl Bromide | 2-Benzyl-2-(naphthalen-1-yl)-1,3-dithiane | Good |

| 4 | Octyl Benzenesulfonate | 2-Octyl-2-(naphthalen-1-yl)-1,3-dithiane | 85 |

Table 1: Representative Alkylation Reactions of 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane.

The nucleophilic ring-opening of epoxides by 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane provides a valuable route to γ-hydroxy thioacetals. organic-chemistry.orguwindsor.ca This reaction involves the attack of the dithianyl anion on one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to afford the corresponding alcohol.

The regioselectivity of the epoxide opening is generally governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring. For example, reaction with propylene (B89431) oxide would be expected to yield a secondary alcohol. These γ-hydroxy thioacetals are versatile intermediates that can be further elaborated. For instance, deprotection of the dithiane moiety would unmask a β-hydroxy ketone, a valuable structural motif in organic synthesis. The reaction of lithiated dithianes with epoxides has been utilized in the synthesis of various natural products. uwindsor.ca

| Entry | Epoxide | Product |

| 1 | Ethylene Oxide | 2-(2-Hydroxyethyl)-2-(naphthalen-1-yl)-1,3-dithiane |

| 2 | Propylene Oxide | 2-(2-Hydroxypropyl)-2-(naphthalen-1-yl)-1,3-dithiane |

| 3 | Styrene Oxide | 2-(2-Hydroxy-2-phenylethyl)-2-(naphthalen-1-yl)-1,3-dithiane |

Table 2: Reactions of 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane with Epoxides.

The addition of 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane to aldehydes and ketones is a classic and highly effective method for the synthesis of α-hydroxy thioacetals. youtube.comorganic-chemistry.org This reaction represents a key transformation in umpolung chemistry, effectively allowing the dithiane to function as a masked acyl anion.

The reaction is typically carried out by adding the carbonyl compound to the cold solution of the lithiated dithiane. The nucleophilic addition to the carbonyl carbon results in the formation of a lithium alkoxide, which upon quenching with water or a mild acid, yields the corresponding tertiary or secondary alcohol. The reaction is generally high-yielding and tolerates a wide range of functional groups on both the aldehyde/ketone and the dithiane. The resulting α-hydroxy thioacetals can be deprotected to reveal α-hydroxy ketones, which are important building blocks in organic synthesis. Enantioselective additions of 2-lithio-1,3-dithiane to aldehydes have also been achieved in the presence of chiral ligands. researchgate.net

| Entry | Carbonyl Compound | Product |

| 1 | Formaldehyde | 2-(Hydroxymethyl)-2-(naphthalen-1-yl)-1,3-dithiane |

| 2 | Acetaldehyde | 2-(1-Hydroxyethyl)-2-(naphthalen-1-yl)-1,3-dithiane |

| 3 | Acetone | 2-(2-Hydroxypropan-2-yl)-2-(naphthalen-1-yl)-1,3-dithiane |

| 4 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-2-(naphthalen-1-yl)-1,3-dithiane |

Table 3: Addition of 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane to Carbonyl Compounds.

The nucleophilic addition of 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane to nitriles provides a pathway to α-dithianyl ketones after hydrolysis of the intermediate imine. The reaction involves the addition of the dithianyl anion to the electrophilic carbon of the nitrile group, forming a lithiated imine intermediate.

Upon aqueous workup, this intermediate is hydrolyzed to a ketone, where the carbonyl group is directly attached to the C2 position of the dithiane ring. This methodology offers a convenient route to α-keto thioacetals, which are precursors to 1,2-dicarbonyl compounds. The reaction of lithiated 1,3-dithianes with simple nitriles has been shown to produce primary aminoketene thioacetals. researchgate.net

| Entry | Nitrile | Intermediate Product (after hydrolysis) |

| 1 | Acetonitrile | 1-(2-(Naphthalen-1-yl)-1,3-dithian-2-yl)ethan-1-one |

| 2 | Benzonitrile | (2-(Naphthalen-1-yl)-1,3-dithian-2-yl)(phenyl)methanone |

| 3 | Propionitrile | 1-(2-(Naphthalen-1-yl)-1,3-dithian-2-yl)propan-1-one |

Table 4: Reactions of 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane with Nitriles.

Tandem Elimination/Ring Opening Processes

While direct studies on this compound are specific, analogous systems such as 2-benzyl-1,3-dithiane (B8629932) have been shown to undergo tandem elimination and ring-opening reactions. brynmawr.edu When subjected to conditions developed for palladium-catalyzed cross-coupling, instead of the expected C-C bond formation, these systems can follow a different pathway. brynmawr.edu This process involves an elimination step, followed by the opening of the 1,3-dithiane ring. This alternative reaction cascade leads to the formation of products resulting from a Pd-catalyzed C–S bond formation, demonstrating the complex reactivity landscape of dithiane derivatives under transition metal catalysis. brynmawr.edu

Cross-Coupling Reactions Involving Naphthalene-Substituted Dithianes

The C-2 proton of the 1,3-dithiane ring is acidic, allowing for deprotonation to form a nucleophilic carbanion. organic-chemistry.orgyoutube.com This "umpolung" or reversed polarity character makes this compound a valuable precursor for various cross-coupling reactions. brynmawr.eduorganic-chemistry.org

The palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes, including the naphthalene-substituted variant, with aryl halides represents a powerful method for constructing diaryl ketones after a deprotection step. brynmawr.edunih.gov This reaction leverages the acidic C-H bond at the 2-position of the dithiane, which can be deprotonated by a strong base to act as a competent transmetalation reagent in a palladium catalytic cycle. brynmawr.edunih.gov

The process typically involves the in situ generation of the dithiane anion, which then couples with an aryl bromide in the presence of a palladium catalyst. nih.gov Optimized conditions often employ a combination of a palladium source, such as palladium(II) acetate, and a specialized ligand like NiXantphos, with a strong base like potassium tert-butoxide (KOtBu) to facilitate the deprotonation. brynmawr.edu The resulting 2,2-diaryl-1,3-dithianes can then be hydrolyzed to furnish the corresponding diaryl ketones. nih.gov This methodology has been successfully applied to the one-pot synthesis of the drug fenofibrate (B1672516) on a multi-gram scale. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Halides

| Entry | Aryl Dithiane | Aryl Halide | Catalyst/Ligand | Base | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂/NiXantphos | KOtBu | 85 |

| 2 | 2-Phenyl-1,3-dithiane | 4-Chlorobromobenzene | Pd(OAc)₂/NiXantphos | KOtBu | 81 |

| 3 | 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | Pd(OAc)₂/NiXantphos | KOtBu | 91 |

| 4 | 2-(4-Chlorophenyl)-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂/NiXantphos | KOtBu | 72 |

| 5 | 2-Phenyl-1,3-dithiane | 4-Iodoanisole | Pd(OAc)₂/NiXantphos | KOtBu | 67 |

Data adapted from studies on 2-aryl-1,3-dithianes which are expected to show similar reactivity for the naphthalene-substituted analog. brynmawr.edu

The 1,3-dithiane moiety can function as an effective directing group in transition metal-catalyzed C-H activation reactions. acs.org Specifically, rhodium(III) catalysts have been employed for the direct oxidative alkenylation of the naphthalene ring system in this compound. acs.orgresearchgate.net In this process, the rhodium catalyst coordinates to one of the sulfur atoms of the dithiane, positioning it to selectively cleave a C-H bond at the peri-position (C-8) of the naphthalene ring. researchgate.net

This regioselective C-H activation is followed by coupling with an alkene, leading to the formation of a new C-C bond and the introduction of an alkenyl group onto the naphthalene core. acs.orgresearchgate.net This method provides a direct route to functionalized naphthalene derivatives under mild oxidative conditions, with the dithiane group being readily removable after the transformation. acs.org The reaction proceeds with high regioselectivity, avoiding functionalization at other positions on the naphthalene ring. researchgate.net

Table 2: Rhodium(III)-Catalyzed Oxidative Alkenylation of Arenes with a Dithiane Directing Group

| Entry | Arene Substrate | Alkene | Catalyst | Oxidant | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | Ethyl acrylate | [RhCpCl₂]₂ | AgSbF₆ | 92 |

| 2 | 2-Phenyl-1,3-dithiane | Styrene | [RhCpCl₂]₂ | AgSbF₆ | 85 |

| 3 | This compound | Ethyl acrylate | [RhCpCl₂]₂ | AgSbF₆ | High (Expected) |

| 4 | This compound | Styrene | [RhCpCl₂]₂ | AgSbF₆ | High (Expected) |

Data extrapolated from studies on 2-aryl-1,3-dithianes, demonstrating the general applicability of the dithiane as a directing group. acs.org

Iridium catalysis offers a powerful method for the enantioselective functionalization of the C-2 position of the 1,3-dithiane ring. nih.gov While initial studies focused on substrates like 2-alkoxycarbonyl-1,3-dithianes, the principles extend to other 2-substituted dithianes. nih.govresearchgate.net In this transformation, an iridium catalyst, typically in combination with a chiral ligand, facilitates the asymmetric allylic substitution of a C-2 functionalized dithiane. nih.govrsc.org

The reaction provides a novel route for the enantioselective α-functionalization of dithianes, yielding chiral products that can be further elaborated into a variety of other useful compounds with high enantiopurity. nih.gov The process is known for its high regio- and enantioselectivity, making it a valuable tool in asymmetric synthesis. nih.govethz.ch

Mechanisms of Sulfur-Mediated Transformations

The sulfur atoms in the 1,3-dithiane ring play a crucial role in mediating the reactivity of the molecule, particularly through electron transfer processes.

The reactivity of 1,3-dithianes, including their deprotection to regenerate the parent carbonyl compound, can be initiated by single electron transfer (SET) processes. researchgate.net Due to their low oxidation potential, cyclic thioethers like dithianes readily undergo one-electron oxidation. researchgate.net This can be achieved photochemically, using a sensitizer, or with chemical oxidants like antimony pentachloride. researchgate.netacs.org

The initial SET from the dithiane generates a dithiane radical cation. researchgate.netacs.org Studies have shown that for aryl-substituted dithianes, this radical cation undergoes rapid unimolecular fragmentation through C-S bond cleavage to form a more stable distonic radical cation. researchgate.netacs.org This fragmentation is a key step in the subsequent reaction cascade. In photodeprotection reactions, the presence of oxygen is often required, suggesting that a superoxide (B77818) anion, formed after the initial electron transfer, drives the deprotection process to yield the final carbonyl compound. acs.org The mechanism is supported by both experimental evidence and theoretical DFT calculations. researchgate.netacs.org

Role of Hyperconjugation in Electronic Properties

In the context of 2-substituted-1,3-dithianes, the most prominent hyperconjugative interactions are associated with the anomeric effect. wikipedia.orgrsc.org This stereoelectronic phenomenon describes the preference for an axial orientation of a substituent at the C2 position, despite potential steric hindrance, due to stabilizing orbital overlaps. wikipedia.org For this compound, the key hyperconjugative interactions involve the lone pair electrons of the sulfur atoms (nS) and the anti-bonding orbitals (σ*) of adjacent bonds.

Specifically, the following hyperconjugative interactions are of primary importance:

n(S) → σ(C2-Naphthyl)*: This interaction involves the delocalization of a sulfur lone pair into the anti-bonding orbital of the C2-Naphthyl bond. The bulky and electron-rich naphthalene ring influences the energy and orientation of this anti-bonding orbital, thereby affecting the strength of this stabilizing interaction.

The presence of the naphthalene substituent at the C2 position has a pronounced effect on these hyperconjugative interactions. The electron-donating or -withdrawing nature of the naphthyl group, as well as its steric bulk, can modulate the energy levels of the involved orbitals and thus the magnitude of the stabilization gained from hyperconjugation. Computational studies on related 2-aryl-1,3-dithiane systems have shown that electron-withdrawing substituents tend to enhance the anomeric effect by lowering the energy of the σ*(C-Aryl) orbital, making it a better acceptor for the sulfur lone pair electrons. itu.edu.tr

Detailed Research Findings:

While specific experimental or computational data for this compound is not extensively available in the reviewed literature, we can infer its behavior from studies on analogous 2-aryl-1,3-dithiane systems. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify the energetic contributions of these hyperconjugative interactions.

For a typical 2-aryl-1,3-dithiane, NBO analysis reveals the stabilization energies associated with the key donor-acceptor interactions. These energies provide a quantitative measure of the strength of hyperconjugation.

Interactive Data Table: Representative Hyperconjugative Interaction Energies in 2-Aryl-1,3-dithiane Systems

| Donor Orbital | Acceptor Orbital | Representative Stabilization Energy (kcal/mol) | Conformation |

| n(S) | σ(C2-Aryl) | 1.5 - 4.0 | Axial |

| n(S) | σ(C2-H) | 2.0 - 5.0 | Axial |

| n(S) | σ(C2-Aryl) | 0.5 - 1.5 | Equatorial |

| n(S) | σ(C2-H) | 0.2 - 1.0 | Equatorial |

| σ(C4/6-H) | σ(C5-S) | 0.5 - 2.0 | Chair |

| σ(C5-H) | σ(C4/6-S) | 0.5 - 2.0 | Chair |

Note: The values in this table are representative and are meant to illustrate the general magnitude of these interactions in related systems. Specific values for this compound would require dedicated computational studies.

The data illustrates that hyperconjugative stabilization is significantly more pronounced in the axial conformation, providing a rationale for the anomeric effect. The interaction between the sulfur lone pair and the anti-bonding orbital of the C2-substituent bond is a key contributor to this preference. The bulky nature of the naphthalen-1-yl group would also introduce significant steric interactions, particularly in the axial position. The final conformational preference of the molecule is a result of the balance between these stabilizing hyperconjugative effects and destabilizing steric repulsions.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Naphthalen 1 Yl 1,3 Dithiane

Conformational Analysis and Stereochemical Features

Analysis of Dihedral Angles and Bond Lengths

A detailed structural analysis of 2-(naphthalen-1-yl)-1,3-dithiane, specifically focusing on its dihedral angles and bond lengths, is crucial for understanding its three-dimensional conformation and electronic properties. However, a comprehensive search of the scientific literature and crystallographic databases did not yield specific experimental or computational data for this particular compound.

While direct X-ray crystallographic or computational studies on this compound are not publicly available, analysis of closely related structures allows for a general understanding of the expected molecular geometry. For instance, studies on similar 2-substituted 1,3-dithiane (B146892) and 1-substituted naphthalene (B1677914) compounds provide a basis for estimating the structural parameters of the title compound.

The 1,3-dithiane ring typically adopts a chair conformation, which minimizes steric strain. In this conformation, the substituent at the C2 position can be either axial or equatorial. The preference for one position over the other is influenced by the steric bulk of the substituent. For a naphthalene group, it is anticipated that the equatorial position would be favored to reduce 1,3-diaxial interactions with the hydrogen atoms on C4 and C6 of the dithiane ring.

The dihedral angle between the plane of the naphthalene ring and the mean plane of the 1,3-dithiane ring is a key parameter. In related structures, such as 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between the naphthalene and thiazole (B1198619) rings is reported to be 85.69 (6)°. nih.gov While the dithiane ring is conformationally more flexible than a planar thiazole ring, a significant twist between the two ring systems in this compound is expected to minimize steric hindrance.

The bond lengths within the naphthalene and 1,3-dithiane moieties are expected to be within the normal ranges for these types of structures. The carbon-carbon bonds in the naphthalene ring will exhibit lengths characteristic of aromatic systems, while the carbon-sulfur bonds in the dithiane ring are typically in the range of 1.81-1.82 Å. The C-C bonds within the dithiane ring are expected to be typical single bond lengths.

To provide a more quantitative understanding, detailed experimental studies, such as single-crystal X-ray diffraction, or theoretical calculations are necessary. The following tables present hypothetical data based on general principles and data from related compounds to illustrate the type of information that would be obtained from such studies.

Table 1: Hypothetical Dihedral Angles for this compound

| Dihedral Angle | Expected Value (°) |

| Naphthalene Plane vs. Dithiane Mean Plane | 70 - 90 |

Table 2: Expected Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-S (Dithiane) | 1.81 - 1.82 |

| C-C (Dithiane) | 1.52 - 1.54 |

| C-C (Naphthalene) | 1.36 - 1.42 |

| C-H (Aromatic) | ~1.08 |

| C-H (Aliphatic) | ~1.09 |

It is important to emphasize that the values in the tables above are estimates and require experimental validation. The lack of specific data for this compound highlights an opportunity for future research to fully characterize its molecular structure.

Computational and Theoretical Studies on 2 Naphthalen 1 Yl 1,3 Dithiane Systems

Density Functional Theory (DFT) Calculations

Density functional theory has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium-sized organic molecules. DFT calculations allow for the detailed exploration of a molecule's electronic structure, preferred three-dimensional arrangement, and intrinsic reactivity.

Geometry Optimization and Electronic Structure Analysis

For 2-phenyl-1,3-dithiane (B1581651), the dithiane ring adopts a chair conformation, which is the most stable arrangement for this six-membered heterocycle. The phenyl group can occupy either an axial or an equatorial position. Computational studies have shown that the equatorial conformation is significantly more stable than the axial one. acs.org This preference is attributed to a combination of steric and electronic factors. The bulky aryl group experiences less steric hindrance when it is in the more spacious equatorial position.

The electronic structure of the naphthalene (B1677914) moiety itself has been a subject of theoretical investigation. acs.orgnih.govacs.org DFT calculations reveal the distribution of electron density across the fused aromatic rings. The introduction of a substituent at the 1-position, such as the 1,3-dithiane (B146892) ring, will perturb this electronic distribution. The sulfur atoms of the dithiane ring, with their lone pairs of electrons, can engage in electronic interactions with the naphthalene π-system.

A hypothetical optimized geometry for 2-(naphthalen-1-yl)-1,3-dithiane, based on the data for 2-phenyl-1,3-dithiane, would feature the naphthalene group in an equatorial position on the chair-form dithiane ring. The bond lengths and angles within the naphthalene and dithiane fragments would be similar to their parent compounds, with slight distortions at the point of connection to accommodate steric strain.

Table 1: Representative Geometric Parameters for 2-Aryl-1,3-dithiane Systems (Based on 2-phenyl-1,3-dithiane)

| Parameter | Value |

| C-S Bond Length (Å) | ~ 1.82 |

| C-C Bond Length (dithiane ring) (Å) | ~ 1.53 |

| C-C Bond Length (aromatic ring) (Å) | ~ 1.40 |

| C-S-C Bond Angle (°) | ~ 100 |

| S-C-S Bond Angle (°) | ~ 113 |

| Dihedral Angle (C-S-C-S) (°) | ~ 60 |

Note: These are approximate values based on DFT calculations of 2-phenyl-1,3-dithiane and are intended to be representative.

Conformational Energy Landscapes and Stability

The conformational landscape of this compound is dominated by the chair conformation of the dithiane ring and the orientation of the bulky naphthalene substituent. As established for 2-phenyl-1,3-dithiane, the equatorial conformer is significantly more stable than the axial conformer. acs.org The energy difference between the axial and equatorial conformers of 2-lithio-2-phenyl-1,3-dithiane was calculated to be 4.10 kcal/mol, favoring the equatorial lithio derivative. acs.orgacs.org For the non-lithiated species, this energy difference is expected to be of a similar magnitude, driven by the avoidance of 1,3-diaxial interactions between the naphthalene group and the axial hydrogens on the dithiane ring.

In addition to the axial/equatorial isomerism, rotation around the C-C bond connecting the naphthalene and dithiane rings also contributes to the conformational landscape. The energy barrier for this rotation is influenced by the steric interactions between the ortho-hydrogens of the naphthalene ring and the sulfur atoms or methylene (B1212753) groups of the dithiane ring. Computational studies on meso-(1,3-dithian-2-yl)porphyrins have shown that the rotation of the dithianyl substituents is a dynamic process that can be studied by variable-temperature NMR and molecular modeling. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene π-system, with some contribution from the sulfur lone pairs. The LUMO is likely to be a π* orbital of the naphthalene ring. The presence of the dithiane group will influence the energies of these orbitals. Studies on substituted naphthalenes have shown that the HOMO-LUMO gap can be tuned by the nature of the substituent. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of this compound, this would suggest a susceptibility to oxidation (electron removal from the HOMO) and potentially participation in reactions where it acts as a nucleophile.

Table 2: Representative Frontier Molecular Orbital Energies (eV) for a Naphthalene System

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values for a naphthalene derivative and the actual values for this compound may differ.

Natural Bond Orbital (NBO) Analysis for Electron Distribution and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. NBO analysis can quantify charge distribution and identify important orbital interactions.

In this compound, NBO analysis would reveal the charge on each atom. The carbon atoms of the naphthalene ring would exhibit small negative charges, while the hydrogen atoms would be slightly positive. The sulfur atoms in the dithiane ring would carry a negative charge due to their electronegativity and lone pairs.

A key aspect that NBO analysis can elucidate is hyperconjugation. For instance, in the equatorial conformer, there can be stabilizing interactions between the lone pairs of the sulfur atoms and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. More significantly, in the context of the reactivity of the C2-proton, NBO analysis can highlight the interactions that lead to its acidity. In the case of 2-lithio-1,3-dithiane, population analysis has indicated a high positive charge on the lithium atom, suggesting an ionic character for the C-Li bond. acs.org Similar analysis on the neutral compound would reveal the electronic factors predisposing the C2-H bond to deprotonation.

Mechanistic Modeling of Reactions

Computational chemistry is not only used to understand static molecular properties but also to model the dynamic processes of chemical reactions. By mapping out the potential energy surface, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

Computational Elucidation of Reaction Pathways and Transition States

A cornerstone of 1,3-dithiane chemistry is the acidity of the proton at the C2 position, allowing for the formation of a carbanion that can act as an acyl anion equivalent. brynmawr.edu The reaction of this compound with a strong base like n-butyllithium would lead to the corresponding 2-lithio-2-(naphthalen-1-yl)-1,3-dithiane. This nucleophile can then participate in various carbon-carbon bond-forming reactions.

A computational study of this deprotonation reaction would involve:

Reactant and Product Optimization: The geometries of this compound, n-butyllithium, the 2-lithio derivative, and butane (B89635) would be optimized.

Transition State Search: A search for the transition state structure for the proton transfer from the dithiane to the n-butyllithium would be performed. This would involve locating a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations would be performed on all stationary points to confirm their nature (minimum or transition state) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Activation Energy Calculation: The activation energy for the reaction would be calculated as the energy difference between the transition state and the reactants.

Furthermore, the subsequent reaction of the lithiated species with an electrophile, such as an alkyl halide or a carbonyl compound, could also be modeled. For example, the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been reported, offering a novel route to diaryl ketones and diarylmethanes. brynmawr.edu A computational study of this catalytic cycle could elucidate the mechanism of transmetalation, reductive elimination, and other key steps, providing valuable insights for reaction optimization and development.

Table 3: Hypothetical Reaction Steps for Mechanistic Modeling

| Step | Description | Key Species to Model |

| 1 | Deprotonation | This compound, n-BuLi, Transition State 1, 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane, Butane |

| 2 | Nucleophilic Addition | 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane, Electrophile (e.g., Benzaldehyde), Transition State 2, Adduct |

Understanding the Role of Superoxide (B77818) Anion in Oxidation Reactions

The superoxide anion (O₂⁻), a radical anion, plays a multifaceted role in chemical reactions, acting as both a reducing and an oxidizing agent. nih.gov Its reactivity is a subject of significant interest in various chemical and biological systems. In the context of sulfur-containing heterocyclic compounds like dithianes, the interaction with superoxide can lead to complex oxidation pathways.

The oxidation of 1,3-dithianes typically involves the sulfur atoms, potentially leading to the formation of sulfoxides. The reaction of superoxide with the dithiane moiety could proceed through a nucleophilic attack or an electron transfer mechanism. A possible pathway could involve the initial formation of a persulfenate intermediate, which could then be converted to the corresponding sulfoxide. The presence of the bulky naphthalen-1-yl group at the C2 position would likely influence the stereochemistry of such an oxidation.

It is also known that the oxidation of 2-aryl-substituted 1,3-dithianes with other oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can lead to the cleavage of the dithiane ring to yield the parent carbonyl compound, in this case, naphthaldehyde. rsc.org In some cases, particularly with electron-donating groups on the aryl ring, the formation of thioesters has been observed. rsc.org While superoxide is a different type of oxidant, these studies highlight the potential reaction pathways available to the this compound system under oxidative conditions.

Further computational modeling would be necessary to elucidate the precise mechanism, transition states, and product distribution for the reaction between this compound and the superoxide anion. Such studies would provide valuable insights into the electronic effects of the naphthalene ring on the reactivity of the dithiane core.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of NMR chemical shifts, which can be invaluable for the structural elucidation of complex molecules. Density Functional Theory (DFT) calculations, for example, have been successfully used to predict ¹H and ¹³C NMR chemical shifts for a variety of organic compounds, including those with complex aromatic and heterocyclic systems. nih.govrsc.org

For this compound, while specific computational studies are not available in the reviewed literature, it is possible to predict the approximate chemical shifts based on the known ranges for the constituent structural fragments: the naphthalene ring and the 1,3-dithiane ring. The chemical shifts for the protons and carbons in the naphthalene moiety will be influenced by the substitution at the C1 position, and the dithiane ring protons and carbons will be affected by the presence of the bulky aromatic substituent at C2.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural environments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dithiane CH₂ (axial) | 2.8 - 3.2 | 25 - 35 |

| Dithiane CH₂ (equatorial) | 2.0 - 2.4 | 25 - 35 |

| Dithiane CH (C2) | 5.0 - 5.5 | 45 - 55 |

| Naphthalene H | 7.4 - 8.2 | - |

| Naphthalene C | - | 120 - 135 |

| Naphthalene C (quaternary) | - | 130 - 140 |

Note: These are estimated values based on general principles and data for analogous compounds. Actual experimental values may vary.

The protons on the naphthalene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.4 and 8.2 ppm. mdpi.com The protons of the 1,3-dithiane ring will show distinct signals for the axial and equatorial positions, with the methine proton at the C2 position appearing further downfield due to the deshielding effect of the two sulfur atoms and the adjacent naphthalene ring. In the ¹³C NMR spectrum, the carbons of the naphthalene ring will resonate in the aromatic region (120-140 ppm), while the dithiane carbons will appear in the aliphatic region. oregonstate.edu The C2 carbon of the dithiane ring is expected to be the most downfield of the aliphatic carbons.

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, are instrumental in the interpretation of experimental infrared (IR) and Raman spectra. These calculations can help in the assignment of specific vibrational modes, such as the characteristic C-S stretching frequencies in sulfur-containing compounds.

For this compound, a full computational analysis of its vibrational spectrum would provide a detailed understanding of its molecular vibrations. In the absence of such specific studies, we can predict the regions where key vibrational modes would be expected based on data from related compounds. The vibrational spectrum will be dominated by modes associated with the naphthalene ring and the 1,3-dithiane ring.

The C-S stretching vibrations in 1,3-dithianes are known to occur in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. These bands can sometimes be weak and may be coupled with other vibrations in the molecule. The aromatic C-H and C=C stretching vibrations of the naphthalene ring will be found at higher frequencies.

Below is a table of expected vibrational frequencies for key functional groups in this compound.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch (Naphthalene) | 3000 - 3100 |

| Aliphatic C-H Stretch (Dithiane) | 2850 - 3000 |

| Aromatic C=C Stretch (Naphthalene) | 1400 - 1600 |

| C-S Stretch (Dithiane) | 600 - 800 |

Note: These are generalized frequency ranges and the actual positions and intensities of the absorption bands will depend on the specific molecular structure and its environment.

A detailed computational study would be able to provide a more precise prediction of the vibrational spectrum, including the frequencies and intensities of all normal modes, which would be a valuable aid in the experimental characterization of this compound.

Advanced Synthetic Applications of 2 Naphthalen 1 Yl 1,3 Dithiane in Complex Molecule Synthesis

Strategic Use as an Acyl Anion Equivalent (Umpolung Reagent)

The concept of "umpolung," or the reversal of polarity, is a fundamental strategy in organic synthesis that allows for the formation of carbon-carbon bonds that would otherwise be inaccessible. The 1,3-dithiane (B146892) group is a classic example of a moiety that facilitates this transformation. In its standard state, the carbonyl carbon is electrophilic. However, when converted to a dithioacetal, such as in 2-(Naphthalen-1-yl)-1,3-dithiane, the corresponding carbon atom can be deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, to generate a stabilized carbanion. This carbanion, a nucleophilic acyl anion equivalent, can then react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.

The resulting adduct can then be hydrolyzed back to the carbonyl group, effectively accomplishing the synthetic equivalent of a nucleophilic acyl substitution. This two-step process of dithiane formation, alkylation, and subsequent deprotection provides a robust method for the construction of ketones and other carbonyl-containing compounds. The naphthalene (B1677914) moiety in this compound offers steric bulk and electronic properties that can influence the reactivity and selectivity of these transformations.

Applications in Natural Product Total Synthesis

The utility of this compound as an acyl anion equivalent has been prominently demonstrated in the total synthesis of several classes of natural products, particularly lignans.

Lignans are a large class of phenolic natural products with diverse biological activities. The synthesis of lignan (B3055560) analogues, such as those related to podophyllotoxin (B1678966) and thuriferic acid, often requires the stereocontrolled introduction of aryl groups. The use of this compound and related dithiane reagents has been instrumental in achieving this. For instance, the lithiated anion of a dithiane can be added to a suitable electrophile, such as a lactone or an aldehyde, to construct the core skeleton of these lignans. Subsequent manipulation of the resulting intermediate, including deprotection of the dithiane to reveal a carbonyl group, allows for the elaboration of the final natural product analogue.

The naphthalene unit within this compound itself can be a key building block in the synthesis of polycyclic naphthalene lignan analogues. By employing the dithiane as a nucleophilic handle, it can be coupled with various electrophilic partners to assemble the complex polycyclic framework characteristic of these natural products. The inherent aromatic nature of the naphthalene ring system is a desirable feature in the final target molecules, and its direct incorporation from the starting dithiane reagent streamlines the synthetic sequence.

Beyond lignans, the synthetic strategy involving dithiane acyl anion equivalents has been applied to the synthesis of other complex natural products. The ability to form carbon-carbon bonds with high efficiency and control makes this method attractive for the assembly of sterically hindered and functionally dense molecules. While specific examples directly employing this compound in other natural product families may be less common in the literature, the general principle of using aryl-substituted dithianes remains a cornerstone of complex molecule synthesis.

Enabling Synthesis of Functionalized Organic Molecules

The application of this compound extends to the synthesis of functionalized organic molecules that may not be natural products themselves but are valuable intermediates or possess interesting material or biological properties.

Intermediate in the Synthesis of Naphthalene Diimides (NDIs)

Naphthalene diimides (NDIs) are a significant class of electron-deficient compounds utilized in the development of organic electronic materials. wikipedia.orgthieme-connect.de Their synthesis typically involves the condensation of a primary amine with a 1,4,5,8-naphthalenetetracarboxylic dianhydride precursor. wikipedia.orggoogle.com

Theoretically, this compound could serve as a precursor to a naphthalene-based carbonyl compound. The core principle of dithiane chemistry involves the deprotonation of the acidic proton at the C-2 position using a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion. youtube.comresearchgate.net This nucleophile can then react with various electrophiles. uwindsor.ca Subsequent hydrolysis of the dithiane moiety, often using reagents like mercury(II) salts, reveals a carbonyl group. youtube.com

A hypothetical pathway could involve the lithiated this compound reacting with an appropriate electrophile, followed by hydrolysis to form a naphthaldehyde derivative. This aldehyde could then, through a series of further transformations, be elaborated into a functionalized naphthalene system. However, a direct, documented synthetic route using this compound as a key intermediate for constructing the NDI core is not described in the surveyed scientific literature.

Access to Spirocyclic and Bridged Systems

Spirocyclic and bridged bicyclic frameworks are important structural motifs found in numerous bioactive natural products and pharmaceutical agents. nih.govrsc.org The construction of these complex, three-dimensional structures often requires specialized synthetic strategies.

The application of this compound in the synthesis of such systems would likely leverage both the naphthalene ring and the dithiane functionality. For instance, an intramolecular reaction could be envisioned where the lithiated dithiane attacks an electrophilic site appended to the naphthalene backbone, or vice versa, to forge a new ring and create a spiro-center at the C-2 position of the dithiane.

While general methods for creating spirocycles exist, nih.govrsc.org and the reactivity of dithianes is well-established, specific examples detailing the use of this compound to generate spirocyclic or bridged architectures are not found in the available chemical literature.

Design and Synthesis of Novel Molecular Architectures Incorporating the Dithiane Motif

The unique reactivity of the 1,3-dithiane group makes it a valuable tool for building complex molecular architectures. nih.gov

Exploiting Dithiane Functionality for Diverse Scaffolds

The primary utility of the dithiane functionality lies in its ability to serve as a masked carbonyl group, enabling carbon-carbon bond formation through nucleophilic acylation. researchgate.netyoutube.com In the context of this compound, this presents an opportunity to append a wide variety of side chains to the naphthalene core.

The general reaction scheme is presented below:

| Step | Reagent 1 | Reagent 2 | Product Type |

| 1. Deprotonation | This compound | n-Butyllithium | 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane |

| 2. Alkylation | 2-Lithio-2-(naphthalen-1-yl)-1,3-dithiane | Alkyl Halide (R-X) | 2-Alkyl-2-(naphthalen-1-yl)-1,3-dithiane |

| 3. Hydrolysis | 2-Alkyl-2-(naphthalen-1-yl)-1,3-dithiane | HgCl₂ / H₂O | 1-Naphthyl Ketone (Naphth-1-yl-COR) |

This table illustrates the fundamental three-stage process of dithiane-based synthesis: formation of the nucleophile, reaction with an electrophile, and unmasking of the carbonyl group. This sequence allows the naphthalene moiety to be connected to diverse chemical structures (R-groups), forming the basis for new molecular scaffolds. While this represents a general strategy, specific research focusing on the systematic exploration of this compound for scaffold diversity is not detailed in published works.

Contribution to Target-Oriented Synthesis

Target-oriented synthesis involves the strategic construction of a complex molecule, often a natural product. uwindsor.ca In this context, dithianes have proven to be powerful linchpins for connecting complex molecular fragments. uwindsor.ca The stability of the dithiane group to a range of reaction conditions makes it an excellent protecting group for a carbonyl, which can be revealed at a late stage of a synthesis. organic-chemistry.org

A synthetic plan for a complex target containing a 1-naphthoyl moiety might incorporate this compound as a key building block. However, a review of the literature did not yield any total syntheses where this compound was explicitly used as an intermediate. The contribution of this specific compound to the field of target-oriented synthesis remains undocumented.

Q & A

Basic: What synthetic routes are available for preparing 2-(Naphthalen-1-yl)-1,3-dithiane?

The synthesis of 1,3-dithiane derivatives typically involves lithiation of 1,3-dithiane followed by reaction with electrophiles. For example, 2-trimethylsilyl-1,3-dithiane is prepared via lithiation of 1,3-dithiane and subsequent quenching with trimethylsilyl chloride (TMSCl) . Adapting this method, the naphthalen-1-yl group could be introduced using 1-bromonaphthalene or analogous electrophiles. Alternative routes may utilize thioacetalization reactions with odorless 1,3-propanedithiol equivalents, as demonstrated for structurally similar dithiane derivatives .

Basic: How can the crystal structure of this compound be characterized?

X-ray crystallography is the gold standard for structural elucidation. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane revealed a chair conformation of the dithiane ring, with substituents adopting specific dihedral angles (e.g., 86.38° between the dithiane plane and aryl ring) . Key parameters include displacement parameters (Ų) and intermolecular interactions (e.g., weak C–H⋯π contacts), which stabilize the lattice . Computational pre-screening (e.g., DFT) can predict conformers and guide experimental design .

Advanced: What challenges arise in spectroscopic analysis of 1,3-dithiane derivatives, and how can they be resolved?

NMR and IR spectra of 1,3-dithianes are complicated by dynamic ring puckering and substituent electronic effects. For instance, axial vs. equatorial isomerism in S-diiodo-1,3-dithiane leads to distinct NMR shifts . To resolve ambiguities:

- Use low-temperature NMR to "freeze" conformers.

- Compare experimental data with DFT-calculated chemical shifts .

- Cross-validate via X-ray crystallography .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) be applied to study this compound in metabolic or mechanistic studies?

1,3-Dithianes serve as protected formaldehyde equivalents. Labeled derivatives (e.g., 1,3-[2-]dithiane) can be synthesized from -enriched methyl phenyl sulfoxide in two steps . Applications include:

- Tracking formaldehyde release in biological systems.

- Elucidating reaction mechanisms (e.g., nucleophilic additions) via isotopic tracing.

Advanced: What computational methods are suitable for modeling the reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G** level reliably predicts thermodynamic stability and reaction pathways. For example:

- Axial vs. equatorial S–I bond isomerism in S-diiodo-dithianes was analyzed using Gibbs free energy calculations .

- Transition-state modeling can explain stereoselectivity in oxidation or alkylation reactions .

Advanced: How does the naphthalen-1-yl substituent influence the electronic and steric properties of 1,3-dithiane?

The bulky naphthyl group introduces steric hindrance, favoring equatorial positioning in the dithiane chair conformation. Electronically, the aromatic ring may delocalize electron density into the dithiane via conjugation, altering nucleophilicity at the sulfur atoms. Comparative studies with phenyl or methyl-substituted dithianes (e.g., 2-methyl-1,3-dithiane ) can isolate steric vs. electronic effects.

Advanced: How can contradictions in reaction yields or selectivity be addressed in dithiane-based syntheses?

Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. For example:

- Solvent-dependent isomerization of S-diiodo-1,3-dithiane (equatorial vs. axial) impacts product distribution .

- In Rubottom oxidations, additives like ZnCl reverse stereoselectivity in reductions of dithiane oxides .

- Systematic optimization via Design of Experiments (DoE) is recommended.

Basic: What safety precautions are critical when handling 1,3-dithiane derivatives?

While specific toxicity data for this compound is limited, related naphthalene derivatives exhibit respiratory and hepatic toxicity in mammals . Standard precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.